7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione
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Overview
Description
7lambda~6~-Thiabicyclo[221]heptane-2,7,7-trione is a unique bicyclic compound characterized by its sulfur atom bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7lambda6-Thiabicyclo[2.2.1]heptane-2,7,7-trione typically involves the cycloaddition of thiophenes to maleimides, followed by oxidative processes . The reaction conditions often include the use of halogenated thiophenes and specific oxidizing agents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and other sulfur-containing derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding sulfur-containing compounds.
Industry: Used in the production of specialized chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 7lambda6-Thiabicyclo[2.2.1]heptane-2,7,7-trione involves its interaction with molecular targets through its sulfur atom. The compound can form various intermediates during reactions, which interact with specific pathways and molecular targets, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]heptane: Another sulfur-containing bicyclic compound with similar structural features.
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione: A related compound with an additional nitrogen atom in its structure.
Uniqueness
7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione stands out due to its specific trione functionality and the unique reactivity conferred by the sulfur bridge. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
62121-06-6 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
7,7-dioxo-7λ6-thiabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C6H8O3S/c7-5-3-4-1-2-6(5)10(4,8)9/h4,6H,1-3H2 |
InChI Key |
WMYLVBKOCNEGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CC1S2(=O)=O |
Origin of Product |
United States |
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